Calcipotriol Impurity 1
Description
Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs) and Pharmaceutical Products
The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical issue for the pharmaceutical industry. cymitquimica.comoceanicpharmachem.com Impurities are defined by the International Council for Harmonisation (ICH) as any component of a drug substance that is not the defined chemical entity, or any component of a drug product that is not the drug substance or an excipient. gmpinsiders.comglobalresearchonline.net The presence of these unwanted chemicals, even in minute amounts, can significantly impact the quality, safety, and efficacy of a pharmaceutical product. cymitquimica.comjpionline.org
Impurities can pose health risks to patients, ranging from minor side effects to severe toxic, mutagenic, or carcinogenic effects. oceanicpharmachem.comcontractpharma.comtandfonline.com They can also affect the stability of the API and the drug product, potentially leading to a reduced shelf life and the formation of new degradation products. contractpharma.compharmaffiliates.com Furthermore, impurities can alter the therapeutic efficacy of a drug by affecting its bioavailability, pharmacokinetics, and pharmacodynamics. contractpharma.compharmaffiliates.com
To mitigate these risks, regulatory authorities worldwide, including the ICH, have established stringent guidelines for the identification, qualification, and control of impurities. oceanicpharmachem.comtandfonline.com These guidelines, such as ICH Q3A(R2) for new drug substances and ICH Q3B(R2) for new drug products, set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orgeuropa.euich.org Adherence to these standards is mandatory for drug approval and is essential for ensuring patient safety and product quality throughout its lifecycle. pharmaffiliates.compharmaffiliates.com
Overview of Calcipotriol (B1668217) as a Synthetic Vitamin D Derivative API
Calcipotriol, also known as calcipotriene, is a synthetic derivative of calcitriol, the active form of vitamin D. wikipedia.orgpharmaffiliates.com It is a white or nearly white crystalline powder and is primarily used as an active pharmaceutical ingredient (API) in topical formulations for the treatment of plaque psoriasis. jigspharma.comformosalab.com The discovery of its efficacy in treating psoriasis was serendipitous, observed in patients being treated for osteoporosis with vitamin D analogs who showed a marked reduction in psoriatic lesions. wikipedia.orgaocd.org
The precise mechanism of action of calcipotriol in psoriasis is not fully understood. wikipedia.orgformosalab.com However, it is known to bind to the Vitamin D receptor (VDR) with an affinity comparable to that of natural calcitriol. wikipedia.orgdrugbank.com The VDR is a member of the steroid/thyroid receptor superfamily and is found in various cells, including the T cells of the immune system, which are implicated in the pathogenesis of psoriasis. wikipedia.orgdrugbank.com By binding to the VDR, calcipotriol is thought to modulate the gene transcription related to cell proliferation and differentiation, thereby normalizing the abnormal growth of keratinocytes (skin cells) characteristic of psoriasis. drugbank.compatsnap.comdermnetnz.org Unlike natural vitamin D, calcipotriol has a significantly lower effect on systemic calcium metabolism, making it a safer option for topical application. drugbank.compatsnap.com
Following topical application, a small percentage of calcipotriol is absorbed systemically and undergoes rapid metabolism in the liver. wikipedia.orgdrugbank.com The metabolites are significantly less potent than the parent compound. drugbank.com
Definition and Classification of Pharmaceutical Impurities (Process-related, Degradation Products, Isomeric)
Pharmaceutical impurities are unwanted chemical substances that are present in a drug substance or drug product. cymitquimica.comglobalresearchonline.net According to the International Council for Harmonisation (ICH), impurities are classified into three main categories. ich.orgveeprho.com
Table 1: Classification of Pharmaceutical Impurities
| Impurity Category | Description | Examples |
| Organic Impurities | Can arise during the manufacturing process (process-related) or during storage of the drug substance (degradation products). They can be identified or unidentified, volatile or non-volatile. ich.orgconicet.gov.ar | Starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. jpionline.orgich.org |
| Inorganic Impurities | Result from the manufacturing process and are typically known and identified. ich.orgveeprho.com | Reagents, ligands, catalysts, heavy metals or other residual metals, inorganic salts, and other materials like filter aids. gmpinsiders.comich.org |
| Residual Solvents | Inorganic or organic liquids used as vehicles for the preparation of solutions or suspensions during the synthesis of the drug substance. ich.orgveeprho.com | Class 1 (solvents to be avoided), Class 2 (solvents to be limited), and Class 3 (solvents with low toxic potential). veeprho.com |
Within the category of organic impurities, a further distinction can be made:
Process-related impurities: These are substances that are formed as by-products during the synthesis of the API. globalresearchonline.net They can include unreacted starting materials, intermediates, and by-products from side reactions. globalresearchonline.netjpionline.org Their presence and levels are highly dependent on the specific manufacturing process.
Degradation products: These impurities result from the chemical breakdown of the drug substance over time due to factors such as light, heat, moisture, or reaction with excipients or container materials. pharmaguru.co Stability studies are crucial for identifying potential degradation products. pharmaffiliates.com
Isomeric impurities: These are compounds that have the same molecular formula as the API but differ in their spatial arrangement. This category includes enantiomers, diastereomers, and geometric isomers. globalresearchonline.net Even small differences in structure can lead to significant variations in pharmacological activity and toxicity.
The control and monitoring of all types of impurities are mandated by regulatory guidelines to ensure the safety and efficacy of the final pharmaceutical product. oceanicpharmachem.com
Contextualizing Calcipotriol Impurity 1 within Calcipotriol API Synthesis and Stability
This compound is identified as a trans-isomeric impurity of Calcipotriene, also known as (5E,24R)-Calcipotriene. Isomeric impurities are a significant concern in the synthesis of calcipotriol due to the complexity of the molecule and the synthetic route.
The formation of this compound is linked to the synthesis process of calcipotriol from vitamin D3, specifically through a process involving photolysis, where ultraviolet light is used. This process can lead to a mixture of compounds, including calcipotriol and its isomers like Impurity 1.
Furthermore, calcipotriol itself is susceptible to degradation under various stress conditions, which can lead to the formation of impurities. Forced degradation studies have shown that calcipotriol degrades significantly when exposed to acid, base, oxidation, heat, and light. For instance, exposure to acid or base hydrolysis, as well as photolytic and thermal stress, results in considerable degradation. The molecule is particularly sensitive to pH, requiring a pH above 8 for maximal stability, which can be challenging to maintain in formulations with other active ingredients that are stable at lower pH values. google.com
Table 2: Known Impurities of Calcipotriol
| Impurity Name | Type / Context |
| This compound | Trans-isomeric impurity. |
| Calcipotriol EP Impurity B | A by-product of calcipotriol synthesis. |
| Calcipotriol EP Impurity C ((5E)-Calcipotriol) | An isomeric impurity. synzeal.com |
| Calcipotriol EP Impurity E | A process-related impurity. google.com |
| Calcipotriol EP Impurity G | An impurity composed of two calcipotriol molecules. |
| Pre-calcipotriol | An isomer in equilibrium with calcipotriol in solution. geneesmiddeleninformatiebank.nl |
| 24-epi-calcipotriol | A known degradation product. google.com |
| 5,6-trans-calcipotriol | A known degradation product. google.com |
The presence and control of these impurities are critical aspects of the quality control of calcipotriol API and its finished products, ensuring their safety and therapeutic efficacy.
Properties
CAS No. |
112849-47-5 |
|---|---|
Molecular Formula |
C27H40O3 |
Molecular Weight |
412.62 |
Appearance |
Light Beige Sticky Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
(1α,3β,5E,7E,22E,24R)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol; (1R,3S,E)-5-((E)-2-((1R,3aS,7aR)-1-((2R,5R,E)-5-Cyclopropyl-5-hydroxypent-3-en-2-yl)-7a-methylhexahydro-1H-inden-4(2H)-ylidene)ethylidene)-4-methylenecyclohexane-1,3- |
Origin of Product |
United States |
Structural Elucidation and Chemical Characterization of Calcipotriol Impurity 1
Systematic Nomenclature of Calcipotriol (B1668217) Impurity 1
Calcipotriol EP Impurity D is identified by specific nomenclature to distinguish it from the active pharmaceutical ingredient and other related substances. synzeal.com Its systematic name according to the European Pharmacopoeia (EP) is (5Z,7E,22E,24R)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol . synzeal.com
Common synonyms for this compound include:
24-epi-calcipotriol (EP) synzeal.com
(24R)-Calcipotriol
(24R)-Calcipotriene
The associated CAS number for this impurity is 112827-99-3 . synzeal.com
Proposed Chemical Structure and Stereochemistry of Calcipotriol Impurity 1
Calcipotriol EP Impurity D is a stereoisomer of Calcipotriol. Both compounds share the same molecular formula, C₂₇H₄₀O₃, and the same molecular weight of approximately 412.6 g/mol . The structural difference lies in the three-dimensional arrangement of atoms at a single chiral center in the side chain.
The key stereochemical distinction is at the carbon atom at position 24 (C-24). In the active ingredient, Calcipotriol, the stereochemistry at this position is (S). In contrast, for Impurity D, the configuration is (R). This makes Calcipotriol and Impurity D epimers. This subtle change in stereochemistry can potentially influence the molecule's biological activity and interaction with the Vitamin D receptor (VDR), making its precise identification and control crucial.
Spectroscopic and Spectrometric Approaches to Structural Confirmation
A combination of spectroscopic and spectrometric methods is employed to confirm the structure of Calcipotriol EP Impurity D and differentiate it from the parent drug and other isomers.
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms.
Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Calcipotriol with Expected Differences for Impurity D (Note: This table is illustrative. Data for Calcipotriol is based on published values. The "Expected Impact on Impurity D Spectrum" is a theoretical prediction based on its epimeric structure.)
| Nucleus | Assignment in Calcipotriol | Reference Chemical Shift (δ, ppm) for Calcipotriol | Expected Impact on Impurity D Spectrum |
|---|---|---|---|
| ¹H | 18-CH₃ | ~0.57 (s) researchgate.net | Negligible change |
| ¹H | 6-H | ~6.38 (d) researchgate.net | Negligible change |
| ¹H | 7-H | ~6.01 (d) researchgate.net | Negligible change |
| ¹H | 19-H (Z) | ~5.00 (s) researchgate.net | Negligible change |
| ¹H | 19-H (E) | ~5.35 (s) researchgate.net | Negligible change |
| ¹H | 24-H | ~3.42 (m) researchgate.net | Likely to show a measurable shift and/or change in multiplicity due to the different spatial orientation. |
| ¹³C | C-1 | ~70-72 | Minor to negligible change |
| ¹³C | C-3 | ~68-70 | Minor to negligible change |
| ¹³C | C-24 | ~75-77 | Likely to show a measurable chemical shift difference. |
| ¹³C | C-22/C-23 | ~125-135 | Potential for minor shifts due to proximity to C-24. |
Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural information from its fragmentation patterns. As Calcipotriol EP Impurity D is an epimer of Calcipotriol, it has the identical molecular formula (C₂₇H₄₀O₃) and, therefore, the same exact mass.
High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition, but it cannot distinguish between the two epimers. Similarly, the fragmentation pattern generated by tandem mass spectrometry (MS/MS) is expected to be identical for both compounds, as the bond connectivities are the same. Studies on other Calcipotriol isomers, such as Pre-Calcipotriol, have confirmed that no significant difference in mass fragmentation is observed. scirp.org
The key to separating and identifying Impurity D using this technique is its coupling with a separation method like liquid chromatography (LC). In an LC-MS/MS analysis, Calcipotriol and Impurity D will elute from the chromatography column at different retention times due to their different three-dimensional structures, allowing for their individual detection and quantification by the mass spectrometer. A validated LC-MS/MS method for Calcipotriol reported a precursor-to-product ion transition of m/z 411.1 → 393.5 in negative ion mode. researchgate.net In positive ion mode, the protonated molecular ion [M+H]⁺ is observed at m/z 413. sci-hub.se
Table 2: Expected High-Resolution Mass Spectrometry Data for Calcipotriol Impurity D
| Analysis Type | Parameter | Expected Value / Observation |
|---|---|---|
| Molecular Formula | - | C₂₇H₄₀O₃ |
| Molecular Weight | - | 412.60 g/mol |
| HRMS (ESI+) | [M+H]⁺ | m/z 413.2950 (Calculated) |
| HRMS (ESI+) | [M+Na]⁺ | m/z 435.2769 (Calculated) |
| LC-MS/MS (Negative Ion Mode) | Precursor → Product Ion | m/z 411.1 → 393.5 (loss of H₂O) researchgate.net |
| LC | Retention Time | Different from Calcipotriol under identical chromatographic conditions. |
IR and UV-Vis spectroscopy provide information about the functional groups and conjugated systems within a molecule.
UV-Vis Spectrophotometry: The UV absorption of Calcipotriol is dictated by its conjugated triene system (three double bonds). This system is responsible for a characteristic absorption maximum (λmax) at approximately 264-265 nm. researchgate.nettoref-standards.com Since the stereochemical difference at C-24 in Impurity D is remote from this chromophore, it does not influence the conjugated system. Therefore, the UV-Vis spectrum of Impurity D is expected to be identical to that of Calcipotriol. researchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy detects vibrations of chemical bonds and is used to identify functional groups. Both Calcipotriol and Impurity D possess the same functional groups: hydroxyl (-OH), carbon-carbon double bonds (C=C), and a cyclopropyl (B3062369) ring. A reference spectrum for Calcipotriol shows characteristic peaks for -OH stretching (~3400 cm⁻¹), C-H stretching (~2950 cm⁻¹), and C=C stretching (~1630 cm⁻¹). researchgate.net The IR spectrum of Impurity D would be virtually indistinguishable from that of Calcipotriol.
While the combination of chromatographic separation and standard spectroscopic techniques can confidently identify and quantify Calcipotriol EP Impurity D, the unambiguous confirmation of its absolute stereochemistry at C-24 would ultimately rely on single-crystal X-ray crystallography. This powerful technique maps the electron density of a crystalline solid to determine the precise three-dimensional position of every atom in the molecule, thereby establishing its absolute configuration.
Although Vitamin D analogues can be challenging to crystallize due to their conformational flexibility, the crystal structures of several related compounds have been successfully determined. These analyses have been crucial in understanding how structural modifications affect the way these molecules bind to the Vitamin D Receptor (VDR). Should a suitable single crystal of Impurity D be obtained, X-ray crystallography would provide the definitive proof of its (24R) configuration, corroborating the structural assignment inferred from its synthesis and other spectroscopic methods.
Infrared (IR) Spectroscopy and UV-Vis Spectrophotometry
Computational Chemistry Approaches for Structure Prediction and Validation
Computational chemistry serves as a powerful ancillary tool in the structural elucidation of pharmaceutical impurities, particularly for complex molecules like this compound. These in-silico methods provide a theoretical framework to predict molecular structures, understand formation mechanisms, and corroborate experimental data, thereby reducing the reliance on extensive and often challenging isolation and characterization procedures.
Detailed research findings highlight the application of quantum chemical calculations, especially Density Functional Theory (DFT), in understanding the stability and degradation pathways of calcipotriol, which can lead to the formation of its impurities. One significant study employed DFT calculations to predict the degradation mechanism of calcipotriol under various stress conditions. nih.gov This theoretical approach was instrumental in identifying a key degradation product, pre-calcipotriene, which is recognized as a significant impurity. nih.gov
The prediction of degradation pathways often involves modeling the molecule's reactivity. For instance, the Fukui function, a concept derived from DFT, was used to predict the electrophilic and nucleophilic sites within the calcipotriol molecule. nih.gov This analysis suggested a degradation mechanism initiated by rotation around a specific carbon-carbon bond, followed by a hydride attack, leading to the formation of pre-calcipotriene. nih.gov Such theoretical predictions provide invaluable insights into the potential chemical transformations a drug substance might undergo, guiding the analytical search for and identification of resultant impurities.
Furthermore, computational methods are used to predict properties that influence the analytical separation of impurities. A 2023 study demonstrated the utility of DFT in predicting the separability of calcipotriol analogs by nonaqueous capillary electrophoresis (NACE). mdpi.com By calculating electronic properties such as the dipole polarizability and the energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers established a direct relationship between these theoretical parameters and the experimental electrophoretic migration times. mdpi.com This showcases how computational chemistry can proactively inform and optimize analytical method development for impurity profiling.
The table below summarizes the computational approaches applied in the study of calcipotriol and its related impurities.
Table 1: Application of Computational Methods in Calcipotriol Impurity Analysis
| Computational Method | Basis Set | Software | Application | Reference |
|---|---|---|---|---|
| Density Functional Theory (DFT) | 6-31G(d,p) | Gaussian 16W | Prediction of degradation mechanism and geometry optimization of calcipotriol and its degradation products. | nih.gov |
| Fukui Function Analysis | 6-31G(d,p) | Gaussian 16W | Prediction of electrophilic and nucleophilic reactive sites to propose a formation mechanism for pre-calcipotriene. | nih.gov |
The data generated from these computational studies provide quantitative metrics that can be correlated with experimental observations. The following table presents examples of such data calculated for calcipotriol analogs, illustrating how these values differ among structurally similar compounds, thereby enabling their differentiation.
Table 2: DFT-Calculated Electronic Properties of Calcipotriol Analogs
| Compound Code | Calculated Dipole Moment (μ) [Debye] | Description | Reference |
|---|---|---|---|
| PRI-2201 | 4.88 | Process-related impurity of an anticancer analog of calcipotriol. | mdpi.com |
| PRI-2203 | 3.52 | Process-related impurity of an anticancer analog of calcipotriol. | mdpi.com |
| PRI-2204 | 2.59 | Process-related impurity of an anticancer analog of calcipotriol. | mdpi.com |
These computational approaches, when used in conjunction with standard analytical techniques like HPLC and NMR, provide a robust framework for the comprehensive structural elucidation and chemical characterization of impurities such as this compound.
Genesis and Formation Pathways of Calcipotriol Impurity 1
Impurity Formation during Chemical Synthesis of Calcipotriol (B1668217)
The synthesis of Calcipotriol is a complex multi-step process where several by-products and isomers can be generated. The formation of Impurity 1 is a direct consequence of this complexity, arising from specific transformations related to its isomeric structure.
The formation of Calcipotriol Impurity 1, which has the (5E, 24R) configuration, can be traced back to key steps and intermediates in the synthetic route. Many synthetic strategies for Calcipotriol and other Vitamin D analogs rely on coupling a pre-formed Vitamin D core structure (CD rings) with a side chain. pnas.orggoogle.com
A common and established method involves a Wittig reaction between a C-22 aldehyde derivative of the cholecalciferol core and a triphenylphosphorane ylide containing the cyclopropyl (B3062369) group. google.com This reaction forms a C-24 ketone on the side chain. A subsequent, crucial step is the reduction of this C-24 ketone to the corresponding alcohol. This reduction step often lacks complete stereoselectivity, leading to the formation of a mixture of C-24 diastereomers: the desired (24S)-alcohol (Calcipotriol) and the undesired (24R)-epimer, which is the configuration found in Impurity 1. google.comgoogle.com The challenge of controlling this stereocenter is a known issue that necessitates purification steps like column chromatography to separate the epimers. google.com
The other isomeric feature of Impurity 1 is the (5E) geometry of the triene system, in contrast to the (5Z) geometry of Calcipotriol. Some synthetic routes start with a Vitamin D derivative that already possesses a (5E,7E) triene configuration. google.com Subsequent isomerization is required to obtain the active (5Z,7E) form. Incomplete isomerization during this step can leave behind the (5E) isomer as an impurity. pharmaffiliates.com Therefore, the key precursors and intermediates leading to Impurity 1 are the C-24 ketone intermediate (which upon reduction yields the 24R epimer) and the (5E,7E)-triene intermediate (which if not fully isomerized results in the 5E isomer).
The formation of process-related impurities like Impurity 1 is highly dependent on the reaction conditions employed during synthesis. Precise control over these parameters is essential to minimize the generation of unwanted isomers and by-products.
Key parameters that influence the formation of this compound include:
Temperature : Temperature control is critical throughout the synthesis to prevent the formation of by-products. The triene system of Vitamin D analogs is known to be sensitive to thermal energy, which can influence isomerization equilibria. geneesmiddeleninformatiebank.nl
pH : Maintaining an optimal pH is crucial for minimizing side reactions. Calcipotriol is known to be more stable in slightly alkaline conditions, while acidic environments can promote degradation and the formation of epimers. google.comnih.gov The presence of acidic impurities in solvents or reagents can catalyze the formation of unwanted isomers. nih.govresearchgate.net
Reaction Time : Adjusting the reaction time helps to ensure the complete conversion of starting materials and intermediates to the desired product, thereby limiting the presence of unreacted intermediates and by-products.
Catalysts and Reagents : The choice of reagents, particularly for the reduction of the C-24 ketone, directly impacts the stereochemical outcome and the ratio of (24S) to (24R) epimers. pnas.org Similarly, catalysts used in the synthesis must be highly selective to favor the formation of Calcipotriol over its isomers.
Solvents : The purity and nature of the solvents used are important. For instance, certain solvents like propylene (B89431) glycol may contain acidic impurities that can catalyze the formation of Calcipotriol epimers. nih.govresearchgate.net
Table 1: Synthetic Parameters Influencing Impurity Formation
| Parameter | Influence on Impurity Formation | Source(s) |
|---|---|---|
| Temperature | Affects reaction selectivity and can promote isomerization of the sensitive triene system. | geneesmiddeleninformatiebank.nl |
| pH | Sub-optimal pH, particularly acidic conditions, can catalyze side reactions and epimerization. | google.comnih.gov |
| Reaction Time | Inadequate reaction time can lead to incomplete conversion and the presence of by-products. | |
| Catalysts/Reagents | The stereoselectivity of reducing agents determines the ratio of C-24 epimers formed. | pnas.org |
| Solvents | Acidic impurities within solvents can promote the formation of isomers. | nih.govresearchgate.net |
The primary undesired transformations leading to the formation of this compound are isomerizations at two key positions.
Epimerization at C-24 : As previously mentioned, the reduction of the C-24 ketone intermediate is often not completely stereoselective. google.com This lack of control leads to the formation of the (24R) epimer (also known as Impurity D) alongside the desired (24S) epimer (Calcipotriol). google.compharmaffiliates.com
Isomerization of the Triene System : The conjugated triene system of Calcipotriol is susceptible to isomerization. The conversion between the (5Z) (cis) and (5E) (trans) forms is a common side reaction. pharmaffiliates.com The (5E)-isomer, also known as trans-Calcipotriol or Impurity C, is a well-documented impurity. pharmaffiliates.com
This compound is the result of both of these isomerizations occurring, yielding the (5E, 24R) diastereomer. The synthesis of Calcipotriol is often plagued by the formation of such diastereomeric mixtures, which are chemically very similar to the main compound, making their removal difficult and often requiring multi-step crystallization or chromatographic purification. google.com
Specific Reaction Conditions and Parameters Influencing Impurity 1 Formation (e.g., temperature, pH, reaction time, catalysts, solvents)
Degradation Pathways of Calcipotriol Leading to this compound
Calcipotriol is susceptible to degradation when exposed to various environmental factors, including light and oxygen. This degradation can lead to a loss of potency and the formation of impurities, including the potential for isomerization to Impurity 1.
Calcipotriol is known to be sensitive to light, and exposure to UV radiation is a significant pathway for its degradation. nih.gov The energy from UV light can induce isomerization of the conjugated triene system, which is a characteristic structural feature of Vitamin D and its analogs.
One source directly attributes the formation of this compound to photolysis, stating that ultraviolet light can break down the chemical bonds in the parent molecule, resulting in a mixture that includes both Calcipotriol and this compound. This suggests that photolytic energy is sufficient to cause isomerization at both the C-5(6) double bond (from Z to E) and potentially at the C-24 stereocenter. Studies have shown that exposing Calcipotriol solutions to high-intensity light (e.g., 1.2 million lux hours) causes significant degradation. nih.gov The primary photolytic degradation products are isomers, such as the (5E)-isomer (trans-Calcipotriol).
Table 2: Forced Degradation Conditions for Calcipotriol
| Stress Condition | Parameters | Observed Degradation | Source(s) |
|---|---|---|---|
| Photolytic | 1.2 million lux hours, 200 Wh/m² UV light | Significant degradation observed. | nih.gov |
| Oxidative | 3% H₂O₂ at 70°C for 10 minutes | Significant deterioration shown. | |
| Acid Hydrolysis | 0.01N HCl at Room Temp for 5 minutes | Significant degradation observed. | |
| Base Hydrolysis | 0.005N NaOH at Room Temp for 5 minutes | Significant degradation observed. |
| Thermal | 60°C for 2 hours | Considerable deterioration observed. | |
Calcipotriol also demonstrates instability under oxidative stress. Forced degradation studies using oxidizing agents like hydrogen peroxide (H₂O₂) have shown that Calcipotriol undergoes significant degradation. nih.gov These studies are designed to understand the intrinsic stability of the drug molecule and identify potential degradation products. nih.gov
While Calcipotriol does degrade under oxidative conditions, the resulting products are not typically its isomers. nih.gov Oxidation involves changes in the chemical composition of the molecule, usually through the addition of oxygen atoms to form ketones, aldehydes, or epoxides, which would alter the molecular formula. This compound, being an isomer, has the same molecular formula (C₂₇H₄₀O₃) as Calcipotriol. Therefore, while oxidative degradation is a valid pathway for the decomposition of Calcipotriol, it is not a direct formation pathway for this compound. The primary degradation pathway leading to this specific isomeric impurity is photolysis.
Hydrolytic Degradation Mechanisms and Products
Calcipotriol demonstrates susceptibility to hydrolysis, a chemical process involving the reaction with water, which can lead to the formation of various degradation products. Forced degradation studies have shown that calcipotriol undergoes significant degradation when subjected to both acidic and basic hydrolysis.
Under acidic conditions (e.g., 0.01N HCl), the molecule can degrade. Similarly, exposure to basic conditions (e.g., 0.005N NaOH) also results in considerable degradation. While specific hydrolytic degradation products are not always fully characterized in all studies, it is known that the integrity of the calcipotriol molecule is compromised. fass.se The formulation of calcipotriol products, particularly in aqueous environments, presents a challenge due to this instability. nih.gov To mitigate hydrolytic degradation, non-aqueous or specialized formulations like oil-in-water dispersions with protective shells have been developed to shield the active molecule from water. mdpi.com One study noted that in combined formulations with mometasone (B142194) furoate, calcipotriol yielded one primary degradant under various stress conditions, including hydrolysis. nih.gov
| Condition | Reagent/Environment | Observed Degradation | Reference |
| Acid Hydrolysis | 0.01N HCl, Room Temperature, 5 min | Significant | |
| Base Hydrolysis | 0.005N NaOH, Room Temperature, 5 min | Significant | |
| Aqueous Environment | General | Chemical incompatibility and degradation | nih.gov |
Thermal Degradation Mechanisms and Products
Thermal stress is another factor that can induce the degradation of calcipotriol. Studies have shown that exposure to elevated temperatures leads to the formation of degradation products. For instance, significant degradation of calcipotriol was observed after exposure to 60°C for 2 hours. The stability of calcipotriol is notably temperature-dependent; solid lipid nanoparticle formulations of calcipotriol showed poor stability at room temperature (25°C) and at 40°C, whereas they were stable at 4°C. researchgate.net
The anhydrous form of calcipotriol is particularly susceptible to thermal decomposition, with one study reporting over 30% degradation after 12 months of storage at 40°C. google.com In contrast, a crystalline monohydrate form of calcipotriol demonstrated significantly enhanced thermal stability, showing no degradation under the same conditions. google.com This highlights the influence of the physical form of the drug substance on its thermal stability. In a study involving a combination product, calcipotriol produced one degradant under thermal stress. nih.gov
| Condition | Temperature | Duration | Observation | Reference |
| Heat Exposure | 60°C | 2 hours | Considerable degradation | |
| Storage (Anhydrous) | 40°C | 12 months | >30% degradation | google.com |
| Storage (Monohydrate) | 40°C | 12 months | No degradation | google.com |
| Storage (Nanoparticles) | 25°C and 40°C | Not specified | Poor stability | researchgate.net |
| Storage (Nanoparticles) | 4°C | 40 days | Stable | researchgate.net |
Catalyzed Degradation Pathways (e.g., acid/base catalysis, impurities from excipients)
The degradation of calcipotriol can be accelerated by catalysts, including acids, bases, and even impurities present in pharmaceutical excipients. Calcipotriol is known to be extremely sensitive to acidic conditions (pH below approximately 7.0), which promote its rapid degradation. google.com Therefore, maintaining a suitable pH is critical for its stability. Buffering a formulation to a pH above 8 can prevent acid-catalyzed degradation; however, this can introduce another problem, as alkaline conditions can lead to the hydrolysis of other components in a combination product, such as betamethasone (B1666872) dipropionate. nih.gov
Excipients used in formulations can also be a source of catalysts for degradation. For example, propylene glycol was considered and ultimately discarded as an excipient because it may contain acidic impurities that can catalyze the formation of calcipotriol epimers and other impurities like calcipotriol propylene glycol ethers. nih.gov The presence of such reactive impurities in excipients necessitates careful selection and control to ensure the chemical stability of calcipotriol throughout the product's shelf life. google.com
| Catalyst Type | Example | Effect on Calcipotriol | Reference |
| Acid | pH < 7.0 | Rapid degradation | google.com |
| Acid Impurities in Excipients | e.g., in propylene glycol | Catalyzes formation of epimers and ethers | nih.gov |
| Base | pH > 8.0 | Can prevent acid degradation but may affect other components | nih.gov |
Mechanism-Based Studies of Impurity 1 Formation (e.g., Cis/Trans isomerism, rearrangements)
The formation of specific impurities of calcipotriol, such as Impurity 1 (also known as pre-calcipotriol), is rooted in the molecule's inherent chemical structure and its capacity for isomerization and rearrangement. Calcipotriol is a vitamin D analog and, like other secosteroids, possesses a flexible triene system.
Theoretically, the formation of pre-calcipotriol involves a two-step process. First, calcipotriol undergoes cis/trans isomerism at the C7-C8 double bond to form an unstable intermediate, Impurity B. scirp.org This is followed by a rearrangement of the double bonds to form the more stable pre-calcipotriol. scirp.org Experimental observations have noted that the levels of Impurity B are typically much lower than those of pre-calcipotriol, suggesting that Impurity B readily and rapidly converts to pre-calcipotriol in solution. scirp.org This rearrangement is a key pathway for the formation of this specific impurity. scirp.org
The structure of pre-calcipotriol has been confirmed and is a recognized impurity in calcipotriol products. scirp.org Another related impurity, sometimes referred to as Calcitriol Impurity A or trans-Calcitriol, is a geometric isomer of the active molecule, differing in the stereochemistry around the 5,6-carbon bond. This trans-isomer is significantly less biologically active than the parent cis-isomer, calcitriol. The formation of these isomers can be influenced by factors such as light exposure, which can induce photoisomerization.
| Impurity Name | Formation Mechanism | Intermediate | Key Feature | Reference |
| Pre-Calcipotriol (Impurity 1) | Cis/Trans isomerism followed by rearrangement | Impurity B (unstable) | Isomerization at C7, followed by double bond rearrangement | scirp.org |
| Calcitriol Impurity A (trans-Calcitriol) | Geometric isomerism | - | Trans configuration at the 5,6-carbon bond |
Analytical Methodologies for Detection, Identification, and Quantification of Calcipotriol Impurity 1
Chromatographic Separation Techniques
Chromatography, particularly high-performance liquid chromatography (HPLC), is the most widely employed technique for the analysis of calcipotriol (B1668217) and its impurities. nih.gov Gas chromatography (GC) and thin-layer chromatography (TLC) also find applications in specific contexts. researchgate.net
HPLC methods are essential for the quality control of calcipotriol, offering high resolution and sensitivity for the separation of closely related compounds. scirp.orgscirp.org Method development and validation are performed according to International Council for Harmonisation (ICH) guidelines to ensure the method is specific, accurate, precise, and robust. japsonline.comrjptonline.org
Reversed-phase HPLC (RP-HPLC) is the predominant mode used for the analysis of calcipotriene and its impurities. scirp.orgscirp.org These methods utilize a non-polar stationary phase and a polar mobile phase.
A stability-indicating RP-HPLC method has been developed to separate calcipotriol from its impurities, including Pre-Calcipotriene, which is considered an isomeric impurity. scirp.org This method is capable of separating various known and unknown impurities of both calcipotriol and co-formulated corticosteroids like betamethasone (B1666872) dipropionate. scirp.orgscirp.org
One such method employs a C18 column (150 x 4.6 mm, 2.7 µm) maintained at 50°C. scirp.org The separation is achieved using a gradient elution with a mobile phase consisting of water, methanol (B129727), acetonitrile (B52724), and tetrahydrofuran. scirp.orgscirp.org Another method uses a mobile phase of methanol and water (80:20, v/v) on a C18 column with UV detection at 264 nm. researchgate.netrjptonline.org
A detailed LC-MS method for separating calcipotriol and its impurities uses a C18 column (150 × 4.6 mm, 2.7 µm) at 50°C. The mobile phase consists of two components:
Component A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v)
Component B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v)
Detection is typically performed using a photodiode array (PDA) detector, with a wavelength of 264 nm being optimal for calcipotriol and its related impurities. scirp.org
Table 1: Example of a Gradient RP-HPLC Method for Calcipotriol Impurity Analysis
| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|---|
| 0.1 | 1.0 | 98 | 2 |
| 2.0 | 1.0 | 98 | 2 |
| 15.0 | 1.0 | 70 | 30 |
| 28.0 | 1.0 | 70 | 30 |
| 30.0 | 1.0 | 72 | 28 |
| 55.0 | 2.0 | 5 | 95 |
| 62.0 | 2.0 | 5 | 95 |
| 65.0 | 1.0 | 92 | 8 |
| 70.0 | 1.0 | 92 | 8 |
Data sourced from a study on the separation and identification of calcipotriol impurities.
Another validated RP-HPLC method for calcipotriol in cream formulations uses a Zorbax 300 SB-C18 column (250 x 4.6 mm, 3.5 µm) with an isocratic mobile phase of methanol and water (70:30 v/v) at a flow rate of 1.0 mL/min and detection at 264 nm. rjptonline.org
While less common than RP-HPLC, normal-phase HPLC (NP-HPLC) can also be employed for the simultaneous determination of calcipotriol and other active ingredients in topical formulations. scholarsresearchlibrary.com NP-HPLC utilizes a polar stationary phase, such as silica (B1680970), and a non-polar mobile phase. hplc.eu
One study developed a stability-indicating NP-HPLC method using an Inertsil Silica column (250x4.6mm, 3µ). scholarsresearchlibrary.com The mobile phase consisted of a gradient mixture of:
Mobile Phase A: n-Hexane, tetrahydrofuran, and ethanol (B145695) (95:5:2 v/v/v) scholarsresearchlibrary.com
Mobile Phase B: n-Hexane, tetrahydrofuran, ethanol, and isopropyl alcohol (65:8:2:25 v/v/v/v) scholarsresearchlibrary.com The flow rate was 1.2 mL/min, and detection was carried out at 264 nm. scholarsresearchlibrary.com This method was shown to effectively separate the active ingredients from their degradation products and placebo components. scholarsresearchlibrary.com
Calcipotriol has several chiral centers, leading to the possibility of various stereoisomers. researchgate.net Some impurities of calcipotriol are, in fact, isomers. scirp.org When an impurity is a stereoisomer of the main compound, chiral HPLC becomes a critical analytical tool. americanpharmaceuticalreview.com
Chiral HPLC uses a chiral stationary phase (CSP) to separate enantiomers and diastereomers. americanpharmaceuticalreview.commdpi.com These separations are based on the formation of transient diastereomeric complexes between the analyte and the CSP. sigmaaldrich.com Polysaccharide-based CSPs are widely used due to their broad chiral recognition capabilities. chromatographyonline.com Chiral separations can be performed in normal-phase, reversed-phase, or polar organic modes. americanpharmaceuticalreview.comchromatographyonline.com For diastereomer separation, which is relevant for many pharmaceutical impurities, both non-chiral and chiral columns can be effective, often using isocratic conditions. hplc.eu The development of a chiral separation method often involves screening different CSPs and mobile phase conditions to achieve optimal resolution. chromatographyonline.com
While HPLC is the primary technique for calcipotriol analysis, Gas Chromatography (GC) can also be utilized, particularly when coupled with a mass spectrometer (GC-MS). oup.com GC is suitable for volatile and thermally stable compounds. For non-volatile compounds like calcipotriol and its impurities, derivatization is typically required to increase their volatility before GC analysis. The use of GC for routine impurity profiling of calcipotriol is less common than HPLC due to the complexity of the molecule and the need for derivatization. nih.gov
Thin-Layer Chromatography (TLC) and its high-performance version (HPTLC) are valuable tools for the identification and quantification of impurities in pharmaceuticals. 182.160.97jfda-online.com These planar chromatography techniques are known for their simplicity, flexibility, and high throughput. 182.160.97uni-giessen.de
A TLC method for calcipotriol is described in pharmacopoeial monographs. uspbpep.com One such method uses a silica gel plate. After applying the sample, the plate is developed, dried, and then sprayed with an alcoholic solution of sulfuric acid. The spots are visualized under UV light at 366 nm. uspbpep.com In this system, Pre-calcipotriol, an impurity, has a relative retention (RF) of about 0.9 compared to calcipotriol's RF of about 0.4. uspbpep.com
HPTLC offers better resolution and sensitivity compared to conventional TLC. jfda-online.com Validated HPTLC methods can be used for the selective determination of individual impurities. researchgate.net For instance, a densitometric HPTLC method was described for determining three impurities in danazol, demonstrating the technique's quantitative capabilities. uni-giessen.de A method for separating calcipotriol monohydrate and betamethasone dipropionate used aluminum TLC plates coated with silica gel GF254 and a mobile phase of chloroform-ethyl acetate-toluene (5:5:3, by volume), with densitometric measurement at 264 nm. researchgate.net
Table of Compounds
| Compound Name |
|---|
| Acetonitrile |
| Alpha-tocopherol |
| Ammonium (B1175870) phosphate |
| Betamethasone dipropionate |
| Butylated hydroxytoluene |
| Calcipotriene |
| Calcipotriol |
| Calcipotriol Impurity 1 |
| Calcipotriol monohydrate |
| Chloroform |
| Danazol |
| Ethanol |
| Ethyl acetate (B1210297) |
| Isopropyl alcohol |
| Methanol |
| n-Hexane |
| Pre-Calcipotriene |
| Sulfuric acid |
| Tetrahydrofuran |
| Toluene |
Normal-Phase HPLC Considerations
Supercritical Fluid Chromatography (SFC)
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for pharmaceutical analysis, offering advantages in speed, efficiency, and environmental friendliness over traditional liquid chromatography. chromatographytoday.com It is particularly well-suited for the separation of chiral compounds and isomers, making it a promising option for analyzing this compound. chromatographytoday.comchromatographyonline.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. afmps.be This state, achieved above the fluid's critical temperature and pressure, provides low viscosity and high diffusivity, enabling faster separations without sacrificing efficiency. chromatographyonline.comafmps.be
Research into the analysis of vitamin D3 and its analogues has demonstrated the utility of SFC. researchgate.netnih.gov Studies have shown that SFC coupled with mass spectrometry (SFC-MS) is effective for detecting and quantifying multiple impurities, including those that are isobaric to the main compound, which is directly relevant to the analysis of the isomeric this compound. nih.govuliege.beresearchgate.net For the separation of vitamin D3 impurities, screening studies have identified specific stationary phases, such as the Torus 1-AA column, and modifiers like acetonitrile as being highly effective. researchgate.netnih.govuliege.beresearchgate.net The development of SFC methods often involves optimizing parameters like back-pressure, temperature, and the composition of the mobile phase to achieve the desired selectivity. nih.gov
| Parameter | Typical Condition | Reference |
|---|---|---|
| Technique | Supercritical Fluid Chromatography-Mass Spectrometry (SFC-MS) | researchgate.netnih.gov |
| Column | Torus 1-AA | nih.govuliege.beresearchgate.net |
| Mobile Phase | CO2 with Acetonitrile or Methanol as modifier | researchgate.netresearchgate.netnih.gov |
| Back-Pressure | 150 bar | nih.gov |
| Temperature | 25 °C - 50 °C | afmps.benih.gov |
| Application | Separation of isobaric and other impurities of Vitamin D3 analogues | uliege.beresearchgate.net |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of pharmaceutical impurities. They provide not only quantitative data but also structural information necessary for definitive identification.
GC-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of vitamin D and its derivatives. wiley.comnih.gov A significant consideration for the GC-MS analysis of compounds like calcipotriol and its impurities is their thermal lability and the need for derivatization to increase volatility. researchgate.net Silylation is a common derivatization technique, with reagents such as N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) or trimethylsilylimidazole being used to convert the hydroxyl groups into trimethylsilyl (B98337) (TMS) ethers. wiley.comresearchgate.net
The GC-MS method often involves an initial extraction and fractionation, for example using solid-phase extraction, prior to derivatization and injection. wiley.com Despite the potential for thermal degradation during analysis, the use of stable isotope-labeled internal standards can ensure accurate quantification. wiley.comresearchgate.net GC-MS has been successfully used to measure multiple vitamin D metabolites in a single sample, demonstrating its potential for impurity profiling. wiley.com The high resolving power of the gas chromatograph can separate derivatives of closely related compounds, and the mass spectrometer provides definitive identification. wiley.com
| Parameter | Typical Condition / Reagent | Reference |
|---|---|---|
| Derivatization | Required; conversion to trimethylsilyl (TMS) ethers. | wiley.comnih.gov |
| Silylating Agent | N-methyl-N-(trimethylsilyl)-trifluoroacetamide (MSTFA) or Trimethylsilylimidazole. | wiley.comresearchgate.net |
| Quantification | Use of stable isotope-labeled internal standards is recommended. | wiley.comresearchgate.net |
| Challenge | Thermal degradation of vitamin D analogues under GC conditions. | researchgate.net |
LC-NMR for In-line Structural Confirmation
The hyphenation of Liquid Chromatography with Nuclear Magnetic Resonance spectroscopy (LC-NMR) offers the powerful capability of obtaining detailed structural information of an analyte directly after its separation. researchgate.net This technique is particularly useful for the unambiguous identification of isomers, such as this compound, where mass spectrometry data alone may be insufficient. While direct in-line LC-NMR application requires specialized equipment, the principle of using NMR for confirmation after chromatographic isolation is well-established for calcipotriol impurities. scirp.org
After isolating pre-calcipotriene (Impurity 1) via HPLC, its structure has been characterized using ¹H NMR spectroscopy. scirp.org The resulting spectrum shows distinct chemical shifts that differentiate it from the parent calcipotriol structure. scirp.org For example, in the pre-calcipotriene spectrum, a chemical shift at 1.25 ppm corresponds to a proton at the C-19 position, and a shift at 3.55 ppm corresponds to a proton at the C-1 position. scirp.org These specific changes in the NMR spectrum provide definitive structural evidence confirming the identity of the isomer. scirp.org Both ¹H- and ¹³C-NMR are used to ensure the purity and confirm the structure of calcipotriol by-products.
| Technique | Analyte | Key Finding / Chemical Shift (ppm) | Reference |
|---|---|---|---|
| ¹H NMR (after isolation) | Pre-Calcipotriene (Impurity 1) | 1.25 (¹H at C-19) and 3.55 (¹H at C-1) | scirp.org |
| ¹H- and ¹³C-NMR | Calcipotriol Impurities | Used for structural elucidation and purity confirmation. |
Spectroscopic Quantification Methods
While hyphenated techniques are ideal for identification, direct spectroscopic methods can be employed for quantification, often favored for their simplicity and speed in quality control settings. nih.gov
UV-Vis Spectroscopy for Direct Quantification
UV-Vis Spectroscopy is a straightforward and robust method for quantifying compounds that contain a chromophore. Calcipotriol and its impurities absorb light in the UV region, allowing for their detection and quantification. scirp.org A key requirement for direct quantification of an impurity in the presence of the active ingredient is a difference in their absorption spectra. nih.gov
A critical finding for the analysis of this compound is that its UV absorption maximum (λmax) is different from that of calcipotriol. scirp.org Studies using HPLC with a photodiode array (PDA) detector have shown that the λmax of pre-calcipotriene is found at 260 nm. scirp.org In contrast, the λmax for calcipotriol and its other related impurities typically ranges from 264 nm to 274 nm. scirp.org This distinct difference in the absorption maximum allows for the specific detection and quantification of Impurity 1, even when it co-elutes partially with other substances, by monitoring the response at 260 nm. scirp.org Standard HPLC-UV methods for calcipotriol often use a detection wavelength of 264 nm or 265 nm. rjptonline.orgajrconline.org
| Compound | Absorption Maximum (λmax) | Reference |
|---|---|---|
| This compound (Pre-Calcipotriene) | 260 nm | scirp.org |
| Calcipotriol | 264 nm - 274 nm | scirp.org |
| Standard Detection Wavelength for Calcipotriol Assay | 264 nm / 265 nm | rjptonline.orgajrconline.org |
Other Spectroscopic Methods (e.g., Fluorescence)
While High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the predominant analytical technique for Calcipotriol and its impurities, other spectroscopic methods can offer complementary information. Fluorescence spectroscopy, for instance, has been explored for the analysis of related compounds. Although direct and specific data on the fluorescence properties of this compound is not extensively detailed in the public domain, the general principles of fluorescence spectroscopy make it a potentially valuable tool. The technique is known for its high sensitivity and specificity, which could be advantageous for detecting trace-level impurities.
In a broader context, fluorescence spectroscopy has been utilized to evaluate changes in skin properties, such as atrophy induced by corticosteroids, which are sometimes used in combination with Calcipotriol. nih.gov For instance, studies have used laser excitation at specific wavelengths (e.g., 408 nm and 532 nm) to induce fluorescence and distinguish between normal and atrophic skin. nih.gov This demonstrates the potential of fluorescence-based methods in dermatological applications related to Calcipotriol therapy.
Furthermore, Near-Infrared (NIR) spectroscopy has been mentioned as a real-time monitoring method for detecting impurities during the synthesis of Calcipotriol. This process analytical technology (PAT) tool can provide rapid, non-destructive analysis, allowing for timely adjustments to the manufacturing process to minimize impurity formation. The application of these advanced spectroscopic techniques for the specific quantification of this compound would require dedicated method development and validation.
Method Validation Parameters for Impurity Analysis (ICH Q2(R1) guidelines)
The validation of analytical methods used to quantify impurities in pharmaceutical products is a critical requirement to ensure the quality and safety of the drug. The International Council for Harmonisation (ICH) Q2(R1) guideline provides a comprehensive framework for validating analytical procedures. ich.orgeuropa.eu These validation parameters ensure that the analytical method is suitable for its intended purpose, which, in this case, is the accurate and reliable quantification of this compound.
Specificity and Selectivity
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as other impurities, degradation products, and matrix components. europa.eu In the context of this compound, the analytical method must be able to distinguish it from Calcipotriol itself and other related impurities.
Forced degradation studies are a key component of establishing specificity. scirp.org These studies involve exposing the drug substance to stress conditions like acid and base hydrolysis, oxidation, heat, and light to generate potential degradation products. scirp.org The analytical method is then used to demonstrate that the peak corresponding to this compound is resolved from any degradation products formed. ijlpr.com
In the development of HPLC methods for Calcipotriol and its impurities, specificity is often demonstrated by showing clear separation between the peaks of Calcipotriol, its known impurities (including Impurity 1, also referred to as pre-calcipotriol), and other process-related impurities or degradation products. scirp.orgrjptonline.org The use of a photodiode array (PDA) detector can further enhance specificity by allowing for peak purity analysis, which confirms that the chromatographic peak of interest is not co-eluting with other substances. ijlpr.com
Linearity and Range
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range. europa.eu The range of an analytical procedure is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. europa.eu
For impurity quantification, the range typically extends from the reporting threshold of the impurity to 120% of the specification limit. europa.eu Linearity is generally evaluated by analyzing a series of solutions with different concentrations of this compound. The data is then statistically analyzed, often by plotting the peak area response against the concentration and determining the correlation coefficient (r²) of the resulting regression line. A correlation coefficient close to 1 (e.g., >0.999) indicates a strong linear relationship. rjptonline.orgjapsonline.com
The following table summarizes typical linearity data for Calcipotriol and its impurities from various studies, illustrating the expected performance of a validated method.
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Calcipotriene | 0.8 - 1.4 PPM | 0.9999 |
| Clobetasol Propionate Impurities | 0.2 - 6.0 µg/ml | >0.999 |
| Calcipotriol | 0.5 - 2.5 µg/ml | Not specified |
| Mometasone (B142194) Furoate | 4 - 50 µg/ml | Not specified |
Accuracy and Precision
Accuracy represents the closeness of the test results obtained by the method to the true value. europa.eu It is often assessed by performing recovery studies, where a known amount of the impurity standard is added (spiked) into the sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). nih.govajrconline.org The percentage of the spiked impurity that is recovered by the analytical method is then calculated. Acceptance criteria for recovery are typically in the range of 98-102% for drug substances. rjptonline.org
Precision refers to the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. europa.eu It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is evaluated at two levels:
Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment.
Intermediate Precision (Inter-assay precision): Expresses the variation within the same laboratory, but on different days, with different analysts, or with different equipment. ijlpr.com
A low %RSD (typically less than 2%) indicates good precision. rjptonline.orgrjptonline.org
The table below shows representative accuracy and precision data for the analysis of Calcipotriol and related substances.
| Parameter | Analyte | Result |
| Accuracy (% Recovery) | Calcipotriene | 98 - 102% |
| Accuracy (% Recovery) | Clobetasol Propionate Impurities | 93.3% - 108.0% |
| Precision (% RSD) | Calcipotriene | 0.580 |
| Method Precision (% RSD) | Clobetasol Propionate and Calcipotriol Formulation | < 1.0% |
Note: This table provides a general overview of accuracy and precision values for related analyses, as specific data for this compound was not available.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu
For impurity analysis, the LOQ is a critical parameter as it defines the lower limit of the reporting range. According to ICH guidelines, the analytical method must have an LOQ at or below the reporting threshold for impurities. japsonline.com LOD and LOQ are often determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve. japsonline.com
Reported LOD and LOQ values for Calcipotriol and its impurities vary depending on the specific analytical method and instrumentation used. For example, one study reported an LOD of 0.002 µg/mL and an LOQ of 0.006 µg/mL for Calcipotriol. scirp.org Another study on a combination product reported an LOD and LOQ for impurities of 0.03% and 0.10%, respectively. japsonline.com
| Analyte | LOD | LOQ |
| Calcipotriene | 0.005 ppm | 0.02 ppm |
| Calcipotriol | 0.002 µg/mL | 0.006 µg/mL |
| Clobetasol Propionate Impurities | 0.03% | 0.10% |
| Calcipotriol | 0.599 µg/mL | 1.816 µg/mL |
This table presents a range of reported LOD and LOQ values for Calcipotriol and related impurities to provide context.
Robustness and Ruggedness
Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. nih.gov Typical variations include changes in mobile phase composition, pH, flow rate, and column temperature. nih.govrjptonline.org The method's performance is evaluated under these modified conditions, and the results are compared to those obtained under the original conditions. A low %RSD in the results under these varied conditions demonstrates the method's robustness. rjptonline.org
Ruggedness, often considered as part of intermediate precision, assesses the reproducibility of the test results under a variety of normal test conditions, such as different laboratories, analysts, instruments, and days. ijlpr.comajrconline.org Demonstrating ruggedness ensures that the method is transferable and can be reliably performed by different laboratories.
Strategies for Control and Mitigation of Calcipotriol Impurity 1
Impurity Profile Management in API Manufacturing
Effective management of the impurity profile of Calcipotriol (B1668217) begins with a deep understanding of the manufacturing process and the potential for impurity formation. geneesmiddeleninformatiebank.nl A robust impurity profile management strategy involves a multi-faceted approach, encompassing process optimization, raw material control, and in-process monitoring. researchgate.net
The formation of Calcipotriol Impurity 1 and other related substances is intricately linked to the reaction conditions during the synthesis of Calcipotriol. Therefore, precise control and optimization of key process parameters are paramount to minimizing its generation. geneesmiddeleninformatiebank.nl
Key process parameters that are optimized include:
Temperature: Temperature control is a critical factor throughout the synthesis. Maintaining optimal temperatures helps to prevent the formation of byproducts and degradation products by directing the reaction toward the desired pathway. geneesmiddeleninformatiebank.nl For instance, in solutions, a reversible isomerization of Calcipotriol to pre-Calcipotriol occurs, and this equilibrium is influenced by temperature. geneesmiddeleninformatiebank.nlscirp.org
pH: The pH of the reaction mixture must be carefully maintained to reduce the likelihood of undesirable side reactions that can lead to the formation of impurities.
Reaction Time: Fine-tuning the reaction time is crucial to ensure the complete conversion of starting materials and intermediates to Calcipotriol, thereby limiting the presence of unreacted precursors and byproducts.
By meticulously controlling these parameters, manufacturers can significantly reduce the formation of this compound and other process-related impurities.
The quality of the starting materials and reagents used in the synthesis of Calcipotriol has a direct impact on the purity of the final API. Sourcing high-purity raw materials is a fundamental step in preventing the introduction of impurities into the manufacturing process. This includes specifying strict purity requirements for all materials and ensuring that suppliers adhere to these standards. The use of catalysts that enhance the selectivity of the desired reaction can also contribute to a cleaner product profile by minimizing the formation of byproducts.
In-process controls (IPCs) are crucial for monitoring the progress of the reaction and detecting the formation of impurities at various stages of manufacturing. Real-time monitoring techniques, such as in-line High-Performance Liquid Chromatography (HPLC) or near-infrared (NIR) spectroscopy, can be implemented to track the levels of Calcipotriol and its impurities during synthesis. These IPCs allow for timely adjustments to the process parameters to mitigate impurity formation. The synthesis process is typically designed to be well-controlled, with all reactions and purifications managed to ensure that any carried-over impurities are at acceptable levels in the final product. geneesmiddeleninformatiebank.nl
Raw Material Sourcing and Purity Requirements
Stability-Indicating Methods for Monitoring Impurity 1
To ensure the quality and stability of Calcipotriol throughout its shelf life, robust analytical methods are required to detect and quantify any impurities that may form. researchgate.netnih.gov Stability-indicating methods are analytical procedures that can accurately measure the drug substance in the presence of its impurities, degradants, and excipients. researchgate.net
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Calcipotriol and its impurities. researchgate.netscirp.orgnih.gov Several stability-indicating HPLC methods have been developed and validated for this purpose. scirp.orgnih.gov These methods are capable of separating Calcipotriol from its various impurities, including process-related impurities and degradation products. scirp.orgnih.gov
A typical stability-indicating RP-HPLC method for Calcipotriol might involve:
A C18 column. researchgate.netscirp.org
A mobile phase consisting of a mixture of solvents like methanol (B129727), acetonitrile (B52724), water, and tetrahydrofuran, often used in a gradient elution mode. researchgate.netscirp.org
UV detection at a specific wavelength, such as 264 nm, for the quantification of Calcipotriol and its impurities. researchgate.netscirp.org
The validation of these methods is performed according to ICH guidelines and includes parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). nih.gov For example, one validated method demonstrated linearity for Calcipotriol over a specific concentration range with a high correlation coefficient. The LOD and LOQ for Calcipotriol in one study were found to be 0.002 µg/mL and 0.006 µg/mL, respectively. scirp.org
The table below summarizes key parameters of a representative stability-indicating HPLC method.
| Parameter | Details | Source |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm | researchgate.netscirp.org |
| Mobile Phase | Gradient mixture of water, methanol, acetonitrile, and tetrahydrofuran | researchgate.netscirp.org |
| Column Temperature | 50°C | researchgate.netscirp.org |
| Detection Wavelength | 264 nm | researchgate.netscirp.org |
| LOD for Calcipotriol | 0.002 µg/mL | scirp.org |
| LOQ for Calcipotriol | 0.006 µg/mL | scirp.org |
Purification Techniques for Removal of this compound
Following the synthesis of crude Calcipotriol, purification steps are necessary to remove any remaining impurities, including Impurity 1, to meet the stringent purity requirements for pharmaceutical-grade API. geneesmiddeleninformatiebank.nlgoogle.com
Chromatographic techniques are powerful tools for the purification of APIs at both laboratory and production scales. For Calcipotriol, column chromatography is a commonly employed method to separate the desired compound from its impurities. google.com
At the production scale, preparative HPLC can be utilized for the purification of Calcipotriol. This technique allows for the separation of compounds with very similar chemical structures, such as isomers and other closely related impurities. researchgate.net The selection of the stationary phase (e.g., silica (B1680970) gel or a chiral stationary phase) and the mobile phase is critical for achieving the desired separation. researchgate.netgoogle.com For instance, preparative chiral chromatography has been used to isolate pre-Calcipotriol. researchgate.netscirp.org
Following chromatographic purification, crystallization is often used as a final step to obtain high-purity, crystalline Calcipotriol. geneesmiddeleninformatiebank.nlgoogle.com The choice of solvent for crystallization is important, and azeotropic distillation may be used to remove residual solvents. google.com The final product is then dried under vacuum to yield the purified API. google.com One process describes obtaining crude calcipotriol after column chromatography with about 80% HPLC purity, which is then further purified by crystallization to achieve the required pharmaceutical grade. google.com
Crystallization and Recrystallization Approaches
Crystallization is a key technique for the purification of calcipotriol, effectively separating it from impurities. The process relies on the principle of selectively precipitating calcipotriol from a solution, leaving impurities behind in the solvent.
A specific method for obtaining a pharmaceutical-grade anhydrous calcipotriol with low impurity levels involves a multi-step crystallization process. google.com Initially, crude calcipotriol is dissolved in a solvent system that can form an azeotropic mixture with water, such as n-butyl acetate (B1210297) and anhydrous toluene. google.com The azeotropic evaporation of the solvents under reduced pressure yields an anhydrous oil. google.com This oil is then subjected to at least one crystallization from an anhydrous solvent or a mixture of anhydrous solvents. google.com
In a documented example, crude calcipotriene was dissolved in n-butyl acetate, followed by the addition of anhydrous toluene. After the azeotropic removal of solvents, the resulting oily residue was redissolved in n-butyl acetate. Crystallization was allowed to proceed for 2 hours at room temperature and then for 24 hours at 0°C. This process yielded a fine crystalline white anhydrous calcipotriol with a purity that meets pharmacopoeial standards. google.com Multiple recrystallization steps can be employed to further enhance the purity of the final product.
| Parameter | Condition |
| Initial Dissolution | n-butyl acetate |
| Azeotropic Solvent | Anhydrous toluene |
| Crystallization Solvent | n-butyl acetate |
| Crystallization Time & Temperature | 2 hours at room temperature, then 24 hours at 0°C |
| Outcome | Fine crystalline white anhydrous calcipotriol |
Other Chemical or Physical Separation Methods
Beyond crystallization, various chromatographic techniques are instrumental in the separation and analysis of calcipotriol and its impurities. High-performance liquid chromatography (HPLC) is a widely used method for this purpose. nih.gov
Several HPLC methods have been developed to separate calcipotriol from its related compounds and degradation products. One such method utilizes a reversed-phase RP18 column with a mobile phase of methanol-acetonitrile-water (67:23:10, v/v), achieving complete separation within 18 minutes. nih.gov Another approach for separating calcipotriol from its photodegradation products employs a C18 Hypersil ODS column with an acetonitrile/water (53:47, v/v) mobile phase. nih.gov
Ultra-high performance liquid chromatography (UHPLC) has also been applied for the separation of calcipotriol and its impurities in combination drug products. japsonline.com These methods often involve meticulous optimization of the mobile phase composition, column temperature, and flow rate to achieve the desired resolution between the active ingredient and its impurities. japsonline.com For instance, one UHPLC method utilized a gradient elution with a mobile phase consisting of 10 mM ammonium (B1175870) acetate and a mixture of acetonitrile and methanol on a fused core particle technology stationary phase. japsonline.com
Furthermore, preparative HPLC can be employed for the isolation and purification of calcipotriol impurities for use as reference standards in analytical method development and validation. synzeal.com
| Method | Stationary Phase | Mobile Phase | Application |
| HPLC | RP18 | Methanol-acetonitrile-water (67:23:10, v/v) | Separation from related compounds |
| HPLC | C18 Hypersil ODS | Acetonitrile/water (53:47, v/v) | Separation from photodegradation products |
| UHPLC | Fused core particle technology | Gradient of 10 mM ammonium acetate and Acetonitrile/Methanol | Separation of impurities in combination products |
| Preparative HPLC | - | - | Isolation and purification of impurities |
Regulatory Science and Impurity Control Guidelines Relevant to Calcipotriol Impurity 1
Pharmacopeial Standards and Monographs for Calcipotriol (B1668217) and its Impurities
Pharmacopeias provide legally recognized standards of quality for pharmaceutical substances and products. They contain monographs that outline the tests, procedures, and acceptance criteria to ensure the identity, strength, quality, and purity of these materials.
The United States Pharmacopeia (USP) provides monographs for Calcipotriene (the US adopted name for Calcipotriol) and its formulations, such as Calcipotriene Ointment and Calcipotriene Cream. uspnf.comsigmaaldrich.comnih.gov These monographs specify the tests and limits for related compounds (impurities).
The USP monograph for Calcipotriene Ointment includes a test for Organic Impurities, which lists known impurities and specifies their acceptance criteria. uspnf.com While the specific designation "Calcipotriol Impurity 1" may not be used in the USP, the monograph will control specified and unspecified impurities to ensure the quality of the product. The European Pharmacopoeia (Ph. Eur.) also lists several specified impurities for Calcipotriol, such as Impurities A, B, C, D, E, F, G, H, and I. uspbpep.combiosynth.comsynzeal.compharmaffiliates.comsynzeal.com It is common for manufacturers to align with the requirements of major pharmacopeias.
A review of stability-indicating HPLC methods for Calcipotriene analysis often discusses the separation and quantification of degradation products and related impurities in accordance with ICH guidelines. rjptonline.orgjapsonline.comnih.gov These methods are crucial for monitoring the purity of Calcipotriol and ensuring that any impurities, including those that may be designated as "Impurity 1" by a specific manufacturer or in a particular context, are controlled within acceptable limits.
European Pharmacopoeia (Ph. Eur.)
The European Pharmacopoeia (Ph. Eur.) establishes legally binding standards for the quality of medicines and their ingredients. For calcipotriol, the Ph. Eur. monograph provides a comprehensive set of tests and acceptance criteria to ensure its purity and quality. edqm.eu While the publicly available information may not explicitly name "this compound," it outlines a stringent framework for the control of all related substances. The monograph for anhydrous calcipotriol, for instance, specifies limits for several named impurities (A, B, C, D) and sets a general limit for any other individual impurity. uspbpep.com
The control strategy relies heavily on liquid chromatography to separate and quantify impurities. uspbpep.com The Ph. Eur. general monograph on "Substances for Pharmaceutical Use" (2034) further reinforces these principles, implementing the ICH Q3A guidelines which become legally binding. edqm.eu This general monograph sets reporting, identification, and qualification thresholds for impurities based on the maximum daily dose of the active substance. edqm.eu For calcipotriol, any new impurity that is not specified in the monograph and appears above the identification threshold would require characterization. edqm.eu The total level of impurities in pharmaceutical-grade calcipotriol anhydrous is typically controlled to a maximum of 2.0 percent. google.com
The Ph. Eur. also provides reference standards for calcipotriol and its impurities to ensure the accuracy and consistency of analytical testing. edqm.eu The system suitability tests within the monograph are designed to confirm that the analytical method is performing correctly and is capable of detecting all relevant impurities. uspbpep.com
Japanese Pharmacopoeia (JP)
The Japanese Pharmacopoeia (JP) is the official pharmacopoeia of Japan, providing specifications for pharmaceuticals. mhlw.go.jppmda.go.jp While specific details of a calcipotriol monograph in the current JP were not found in the search results, the JP, like other major pharmacopoeias, would contain detailed requirements for the quality control of calcipotriol, including tests for related substances. The JP works in harmonization with other international pharmacopoeias through the Pharmacopoeial Discussion Group (PDG), which includes the Ph. Eur. and the United States Pharmacopeia (USP). This harmonization effort aims to create globally consistent standards for pharmaceutical quality. Calcipotriol is listed among the Japanese Accepted Names for Pharmaceuticals (JAN), indicating its recognition within the Japanese regulatory framework. nihs.go.jp The general principles of impurity control in the JP would align with those of the ICH guidelines, requiring the control of organic and inorganic impurities and residual solvents.
Scientific Basis for Setting Acceptance Criteria for Impurities
The establishment of acceptance criteria for impurities in a drug substance is a scientifically driven process aimed at ensuring patient safety while also considering the practical capabilities of the manufacturing process. fda.report The foundation for setting these limits is a comprehensive risk assessment that balances potential risks with the benefits of the drug. fda.report
Several key factors form the scientific basis for these criteria:
Toxicological Data : The primary consideration is the safety of the impurity. fda.gov If an impurity's level exceeds the qualification threshold, toxicological studies may be necessary to establish a safe level of exposure. pda.org However, if an impurity is also a known human metabolite, it is generally considered qualified from a safety perspective. ich.org
Manufacturing Process Capability : Acceptance criteria must be realistic and consistently achievable by the validated manufacturing process. ich.org Significant batch-to-batch variability in impurity levels can indicate a lack of process control. ich.org
Stability Profile of the Drug Substance : Impurity levels can change over time due to degradation. uspnf.com Stability studies are conducted under various conditions to understand the degradation pathways and to ensure that impurity levels will remain within the accepted limits throughout the product's shelf life. uspnf.com
Pharmacopoeial Standards : Monographs in pharmacopoeias like the Ph. Eur. and JP provide established limits for specified impurities, which serve as a baseline for setting acceptance criteria. regulations.govuspnf.com
Clinical Relevance : Ultimately, the acceptance criteria should be clinically relevant. fda.report This involves considering the patient population, the duration of treatment, and any known class effects of the drug. fda.gov
By integrating these scientific principles, regulatory authorities and manufacturers can establish impurity acceptance criteria that ensure the quality, safety, and efficacy of the final pharmaceutical product. ich.org
Advanced Topics and Future Research Directions on Calcipotriol Impurity 1
Mechanistic Understanding of Impurity Formation at Molecular Level
Calcipotriol (B1668217) is a molecule sensitive to environmental factors like heat, light, and acidic pH. cbg-meb.nl These conditions can induce molecular rearrangements and degradation. One of the key impurities of Calcipotriol is its precursor, pre-Calcipotriol. scirp.org The formation of this impurity is rooted in the inherent chemical structure of Calcipotriol, which contains a conjugated triene system.
This system can undergo a thermally induced, reversible isomerization between the (Z)- and (E)-isomers at the C7 position. This cis/trans isomerization leads to the formation of impurity structures. researchgate.net Specifically, Calcipotriol can exist in equilibrium with pre-Calcipotriol. geneesmiddeleninformatiebank.nl This equilibrium means that pre-Calcipotriol is not always considered a traditional impurity but rather a related substance whose activity is intertwined with the main compound. geneesmiddeleninformatiebank.nl The mechanism involves the rearrangement of double bonds within the molecule's ring structure. researchgate.net Furthermore, acidic conditions can catalyze the formation of epimers and other degradation products, such as ethers, if certain excipients like propylene (B89431) glycol are present. nih.gov
Understanding these transformation pathways at a molecular level is fundamental to developing effective control strategies during synthesis, formulation, and storage.
Development of Greener Synthetic Routes to Minimize Impurity 1
The principles of green chemistry are increasingly being applied to pharmaceutical synthesis to reduce environmental impact and improve process safety and efficiency. chemistryjournals.netijcrt.org Developing greener synthetic routes for Calcipotriol focuses on minimizing the generation of Impurity 1 and other byproducts from the outset.
Key strategies in green synthesis relevant to Calcipotriol include:
Catalytic Processes : Employing highly selective catalysts can improve atom economy and reduce waste compared to traditional multi-step syntheses that involve hazardous reagents. chemistryjournals.net For Vitamin D analogs, new approaches focus on creating the core A-ring and CD-ring fragments more efficiently and with high stereocontrol, avoiding tedious purification steps like HPLC that were historically required. nih.gov
Safer Solvents and Reagents : Traditional organic synthesis often uses volatile and toxic solvents. Green chemistry promotes the use of safer alternatives like water, ionic liquids, or even solvent-free reactions. chemistryjournals.netmdpi.com
Energy Efficiency : Methods like microwave-assisted synthesis can reduce reaction times and energy consumption. chemistryjournals.netmdpi.com While scaling up microwave technology presents challenges, it remains a valuable tool for creating more sustainable processes. mdpi.com
Biocatalysis : The use of enzymes as catalysts offers high selectivity under mild conditions, reducing the formation of unwanted side products. ijcrt.orgmdpi.com
One innovative approach to Vitamin D analog synthesis involves a highly enantioselective conjugate borylation of a cyclohexadienone precursor. This method allows for the construction of the A-ring with high chemo- and diastereoselective control, proceeding through fewer isolated intermediates and operating at non-cryogenic temperatures, making it more scalable and process-friendly. nih.gov Such advanced synthetic designs inherently minimize the formation of impurities by controlling the stereochemistry precisely at each step.
Innovative Analytical Technologies for Ultra-Trace Impurity Detection (e.g., HRMS, SFC)
The accurate detection and quantification of impurities, even at ultra-trace levels, are essential for ensuring drug quality. While High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and robust method for analyzing Calcipotriol and its impurities, more advanced technologies offer superior sensitivity and specificity. scirp.orgnih.gov
Innovations in analytical technology include:
Ultra-High-Performance Liquid Chromatography (UHPLC) : As an evolution of HPLC, UHPLC uses smaller particle-size columns to provide faster analysis times, higher resolution, and improved efficiency, which is critical for separating structurally similar impurities. tandfonline.com
High-Resolution Mass Spectrometry (HRMS) : When coupled with chromatography (LC-HRMS), HRMS provides highly accurate mass measurements, enabling the confident identification and structural elucidation of unknown impurities. chromatographyonline.com This is particularly useful for distinguishing between isomers that have the same molecular weight.
Supercritical Fluid Chromatography (SFC) : SFC is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. thermofisher.com It is particularly advantageous for separating chiral compounds and isomers. SFC coupled with HRMS (SFC-HRMS) offers a potent combination for analyzing complex mixtures and can be more efficient and environmentally friendly than traditional LC methods. chromatographyonline.comthermofisher.com It has been successfully applied to the analysis of complex biological samples and for screening multiple residues in food safety, demonstrating its potential for pharmaceutical impurity profiling. thermofisher.comnih.gov
The table below summarizes the application of these advanced analytical techniques.
| Technology | Principle | Advantage for Impurity 1 Detection | Reference |
|---|---|---|---|
| UHPLC | Chromatography using columns with sub-2 µm particles for high-efficiency separations. | Faster run times and higher resolution compared to conventional HPLC, improving separation of closely related isomers. | tandfonline.com |
| HRMS | Measures mass-to-charge ratio with very high accuracy, allowing for elemental composition determination. | Enables definitive identification of unknown impurities and distinguishes between isobaric compounds (same nominal mass). | chromatographyonline.com |
| SFC | Chromatography using a supercritical fluid as the mobile phase, offering unique selectivity. | Excellent for separating chiral compounds and isomers; often faster and uses less organic solvent than HPLC. | thermofisher.com |
These technologies are crucial for developing highly sensitive and specific stability-indicating methods required for modern pharmaceutical quality control.
Impurity Profiling in Generic Drug Development vs. Innovator Products
When generic versions of a drug are developed, they must demonstrate essential similarity to the innovator (brand-name) product. This includes having a comparable impurity profile. cbg-meb.nl Regulatory bodies require that the impurities in a generic product are the same as those in the innovator product and are present at or below the levels found in the reference product. jocpr.com
Public assessment reports for generic Calcipotriol products confirm that the impurity profiles are a key point of comparison. For instance, reports for generic Calcipotriol lotions and ointments state that their impurity profiles comprise the same identified impurities as the innovator product, Daivonex®. cbg-meb.nlgeneesmiddeleninformatiebank.nl This demonstrates that the manufacturing process for the generic active substance and final product is adequately controlled to prevent the formation of new or excessive impurities.
However, differences in the formulation, such as the choice of excipients, can potentially impact the stability and degradation pathways of the API. nih.gov Therefore, even if the initial API impurity profile is identical, comprehensive stability studies on the final drug product are required to ensure that no new degradation products appear over its shelf life. The goal is to ensure that the safety and efficacy of the generic product are equivalent to the innovator's, which has a well-established clinical history. cbg-meb.nlgeneesmiddeleninformatiebank.nl
Application of Quality by Design (QbD) Principles to Impurity Control and Analytical Method Development
Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that aims to build quality into the product from the beginning. nih.gov It involves designing and developing manufacturing processes and analytical methods that consistently deliver a product of the desired quality.
Applying QbD to control Calcipotriol Impurity 1 involves several key steps:
Define a Quality Target Product Profile (QTPP) : This outlines the desired quality characteristics of the final drug product, including a specific limit for Impurity 1.
Identify Critical Quality Attributes (CQAs) : For the drug substance, the level of Impurity 1 is a CQA because it can potentially impact product safety and efficacy. iajps.com
Conduct Risk Assessment : Identify and rank the parameters in the manufacturing process (Critical Process Parameters or CPPs) that could affect the CQAs. For Impurity 1, CPPs could include reaction temperature, pH, exposure to light, and drying conditions.
Develop a Control Strategy : Design a comprehensive set of controls for materials and processes to ensure the final product consistently meets its quality targets. This could include in-process monitoring to keep impurity levels within a predefined design space. iajps.com
The QbD framework is also applied to the development of analytical methods (Analytical QbD or AQbD). americanpharmaceuticalreview.comnih.gov This ensures that the method used to measure Impurity 1 is robust and reliable.
| QbD Element | Application to Impurity Control | Application to Analytical Method Development (AQbD) | Reference |
|---|---|---|---|
| Target Profile | Quality Target Product Profile (QTPP) defines the acceptable limit for Impurity 1 in the final product. | Analytical Target Profile (ATP) defines the requirements for the analytical method (e.g., ability to quantify Impurity 1 at 0.05% level). | iajps.comsemanticscholar.org |
| Critical Attributes | Impurity 1 level is a Critical Quality Attribute (CQA) of the drug substance/product. | Method resolution, accuracy, and precision are Critical Method Attributes (CMAs). | iajps.comnih.gov |
| Risk Assessment | Identify Critical Process Parameters (CPPs) like temperature, pH, light exposure affecting impurity formation. | Identify Critical Method Parameters (CMPs) like mobile phase pH, column temperature affecting separation. | americanpharmaceuticalreview.comsemanticscholar.org |
| Design Space | An operational range for critical parameters is established through Design of Experiments (DoE), within which quality is assured. This provides manufacturing and operational flexibility. | nih.govbrjac.com.br | |
| Control Strategy | A planned set of controls for materials and process parameters to manage variability and ensure CQA are met. | System suitability tests and other controls to ensure the analytical method performs as expected during routine use. | tandfonline.comiajps.com |
By implementing QbD, manufacturers can gain a deeper understanding of their processes and methods, leading to more robust impurity control and a higher assurance of product quality. nih.gov
Q & A
Basic Research Questions
Q. What analytical methodologies are recommended for detecting and quantifying Calcipotriol Impurity 1 in drug substances?
- Methodological Answer : Employ chromatographic techniques (e.g., HPLC, UPLC) with parameters optimized for resolving structurally similar impurities. Key parameters include:
- Mobile phase composition : Use gradient elution to separate polar and non-polar impurities .
- Column selection : C18 stationary phases with 3–5 µm particle size for high resolution .
- Validation : Establish limits of detection (LOD ≤ 0.1%) and specificity via forced degradation studies (acid/base/oxidative stress) .
- Reference standards : Use synthesized this compound to confirm retention times and spectral profiles .
Q. How can synthesis pathways of Calcipotriol lead to the formation of Impurity 1, and what are critical control points?
- Methodological Answer : Impurity 1 may arise from:
- Incomplete purification : Intermediate by-products (e.g., stereoisomers) during silylation or hydroxylation steps .
- Oxidative degradation : Exposure to light or oxygen during storage, requiring inert atmosphere controls .
- Critical controls : Monitor reaction temperature (±2°C) and pH (±0.5 units) to minimize side reactions .
Q. What regulatory guidelines govern the reporting thresholds for this compound?
- Methodological Answer : Follow ICH Q3A/B thresholds:
- Identification threshold : ≥0.1% (for daily dose ≤2 g/day) .
- Qualification threshold : ≥0.15%, requiring toxicological assessment .
- Documentation : Provide structural characterization (NMR, HRMS) and batch-specific impurity profiles across ≥3 synthesis lots .
Advanced Research Questions
Q. How can researchers resolve discrepancies in impurity profiles of this compound across synthesis batches?
- Methodological Answer :
- Root-cause analysis : Compare raw material sources (e.g., elemental impurities like Pd/Cu residues) using ICP-MS .
- Process analytical technology (PAT) : Implement real-time HPLC monitoring to track impurity formation kinetics .
- Statistical tools : Use multivariate analysis (e.g., PCA) to correlate process variables (e.g., stirring rate, catalyst load) with impurity levels .
Q. What advanced techniques are effective in elucidating the stereochemical configuration of this compound?
- Methodological Answer :
- Chiral chromatography : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with polar organic mobile phases .
- Spectroscopic methods :
- NMR : NOESY or ROESY to determine spatial proximity of protons in stereoisomers .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtainable .
Q. What experimental designs are optimal for stability studies targeting degradation pathways of this compound?
- Methodological Answer :
- Forced degradation : Exclude this compound to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B) to identify degradation products .
- Kinetic modeling : Use Arrhenius equations to predict impurity growth under long-term storage conditions .
- Mass balance studies : Ensure total impurities + parent compound account for 98–102% of initial mass .
Q. How can in silico tools predict the toxicological risks of this compound?
- Methodological Answer :
- QSAR models : Predict mutagenicity (e.g., Ames test alerts) using software like Derek Nexus .
- Metabolite prediction : Use ADMET predictors (e.g., Schrödinger) to identify potential bioactive metabolites .
- Cross-reference databases : Check EMA/FDA impurity databases for structurally similar compounds with known toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
